molecular formula C6H6O B13458828 (E)-3-methylpent-2-en-4-ynal

(E)-3-methylpent-2-en-4-ynal

Cat. No.: B13458828
M. Wt: 94.11 g/mol
InChI Key: IFWPFCCGBZEOPS-GQCTYLIASA-N
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Description

(E)-3-methylpent-2-en-4-ynal is an organic compound characterized by its unique structure, which includes both an alkene and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-methylpent-2-en-4-ynal can be achieved through several methods. One common approach involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired compound. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(E)-3-methylpent-2-en-4-ynal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to alcohols or alkanes using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.

    Reduction: LiAlH4 in dry ether or H2 with a palladium catalyst.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted alkenes or alkynes.

Scientific Research Applications

(E)-3-methylpent-2-en-4-ynal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-methylpent-2-en-4-ynal involves its interaction with various molecular targets. The compound’s reactivity is influenced by the presence of both alkene and alkyne groups, which can participate in different types of chemical reactions. These interactions can affect cellular pathways and processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-methylbut-2-en-1-al: Similar structure but lacks the alkyne group.

    (E)-3-methylbut-2-en-1-ol: Contains an alcohol group instead of an aldehyde.

    (E)-3-methylpent-2-en-1-ol: Similar structure with an alcohol group.

Properties

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

IUPAC Name

(E)-3-methylpent-2-en-4-ynal

InChI

InChI=1S/C6H6O/c1-3-6(2)4-5-7/h1,4-5H,2H3/b6-4+

InChI Key

IFWPFCCGBZEOPS-GQCTYLIASA-N

Isomeric SMILES

C/C(=C\C=O)/C#C

Canonical SMILES

CC(=CC=O)C#C

Origin of Product

United States

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